molecular formula C13H18N2O2 B1274713 2-(4-Benzoyl-1-piperazinyl)ethanol CAS No. 56227-56-6

2-(4-Benzoyl-1-piperazinyl)ethanol

Cat. No.: B1274713
CAS No.: 56227-56-6
M. Wt: 234.29 g/mol
InChI Key: DBMBIBSNWGXLHE-UHFFFAOYSA-N
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Description

2-(4-Benzoyl-1-piperazinyl)ethanol is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . It is characterized by the presence of a benzoyl group attached to a piperazine ring, which is further connected to an ethanol moiety. This compound is known for its versatile applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzoyl-1-piperazinyl)ethanol typically involves the reaction of 1-benzoylpiperazine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzoyl-1-piperazinyl)ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Benzoyl-1-piperazinyl)ethanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-Benzoyl-1-piperazinyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The benzoyl group plays a crucial role in binding to the active sites of enzymes, while the piperazine ring and ethanol moiety contribute to the overall stability and solubility of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Benzoyl-1-piperazinyl)ethanol is unique due to its combination of a benzoyl group, piperazine ring, and ethanol moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[4-(2-hydroxyethyl)piperazin-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-11-10-14-6-8-15(9-7-14)13(17)12-4-2-1-3-5-12/h1-5,16H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMBIBSNWGXLHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390769
Record name 2-(4-benzoyl-1-piperazinyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56227-56-6
Record name [4-(2-Hydroxyethyl)-1-piperazinyl]phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56227-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-benzoyl-1-piperazinyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-Benzoyl-piperazin-1-yl)-ethanol (38A) is prepared from 1-benzoyl-piperazine as described for 28A.
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